![molecular formula C16H12ClN3O4 B5506581 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have garnered attention due to their wide range of biological activities and applications in material science. The compound "5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole" falls within this category, likely exhibiting unique properties due to its specific substituents which may affect its synthesis, structural characteristics, reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives generally involves the cyclodehydration of appropriate hydrazides and carboxylic acids or their derivatives. A common approach for synthesizing such compounds includes the use of coupling agents or dehydration conditions to facilitate the formation of the 1,2,4-oxadiazole ring. Specific methodologies can vary based on the substituents involved and the desired product's structural complexity (Kmetič & Stanovnik, 1995).

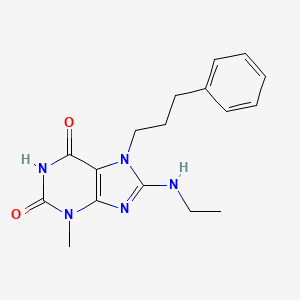

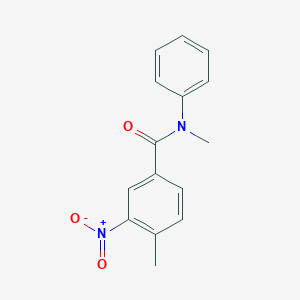

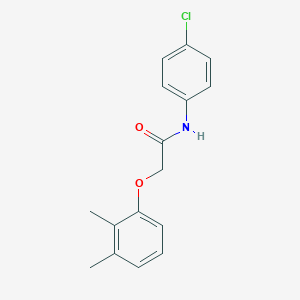

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including our compound of interest, is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences the compound's electronic properties and reactivity. The presence of electron-donating or withdrawing groups, such as the nitro and chloro substituents in this case, can further affect the compound's electronic distribution and impact its chemical behavior and potential applications (Bohle & Perepichka, 2009).

Chemical Reactions and Properties

1,2,4-Oxadiazoles can participate in various chemical reactions, including nucleophilic substitutions, depending on the nature of the substituents attached to the oxadiazole ring. The chloro and nitro groups present in our compound of interest suggest it may undergo reactions where these functional groups play a crucial role, such as in further substitution reactions or in the formation of coordination complexes (Dabbagh et al., 2005).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Oxadiazole derivatives have been identified as potent agents in controlling the dissolution of mild steel, especially in corrosive environments. For instance, a study demonstrated that synthesized oxadiazole derivatives exhibited high corrosion inhibition efficiency on mild steel in hydrochloric acid solution, with weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques confirming their effectiveness. The study further employed surface analysis and computational simulations to corroborate experimental findings, showcasing the derivatives' potential as corrosion inhibitors in industrial applications (Kalia et al., 2020).

Chemosensors

Oxadiazole derivatives also find application as chemosensors, particularly for the detection of fluoride ions. Research highlighted the synthesis of novel anion sensors based on oxadiazole groups, which exhibited selective and colorimetric responses to fluoride ions, changing color from colorless to yellow upon fluoride addition. This property is attributed to the strong intramolecular hydrogen bond formation, underscoring the utility of oxadiazole derivatives in environmental monitoring and analytical chemistry (Ma et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of oxadiazole derivatives are well-documented, with several studies reporting their efficacy against a broad spectrum of bacterial and fungal pathogens. For example, certain 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial properties, displaying significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole compounds in the development of new antimicrobial agents for treating infectious diseases (Jafari et al., 2017).

Photoluminescent Materials

Oxadiazole derivatives have been explored for their photoluminescent properties, making them suitable for applications in optoelectronic devices. Research into new mesogens containing oxadiazole fluorophores demonstrated their potential in creating materials with wide mesomorphic temperature ranges and strong blue fluorescence emissions. These findings suggest the utility of oxadiazole derivatives in the development of advanced materials for display technologies and lighting applications (Han et al., 2010).

Propiedades

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-10-7-12(17)5-6-14(10)23-9-15-18-16(19-24-15)11-3-2-4-13(8-11)20(21)22/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHNOLXRDPCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)